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Compound of Interest

Compound Name: Sofosbuvir impurity G

Cat. No.: B15566924 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C

virus (HCV) infection. As with any pharmaceutical active ingredient, the identification and

characterization of impurities are critical for ensuring the safety and efficacy of the final drug

product. Sofosbuvir Impurity G, a diastereoisomer of Sofosbuvir, is one such process-related

impurity that requires careful monitoring. This application note provides a detailed protocol and

representative nuclear magnetic resonance (NMR) spectral data for the characterization of

Sofosbuvir Impurity G (CAS No. 1337482-15-1).

Chemical Structure:

Sofosbuvir: (S)-Isopropyl 2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-

yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)

(phenoxy)phosphoryl)amino)propanoate

Sofosbuvir Impurity G: (S)-Isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-

dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)

(phenoxy)phosphoryl)amino)propanoate

The key structural difference lies in the stereochemistry at the phosphorus center, making NMR

spectroscopy an ideal technique for its elucidation.
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Quantitative Data Presentation
The following tables summarize the theoretical ¹H and ¹³C NMR spectral data for Sofosbuvir
Impurity G. These assignments are based on the known structure and comparison with the

spectra of Sofosbuvir and its other related impurities.

Table 1: ¹H NMR Spectral Data of Sofosbuvir Impurity G (500 MHz, DMSO-d₆)

Chemical Shift (δ
ppm)

Multiplicity
Coupling Constant
(J Hz)

Proton Assignment

11.35 s - NH (Uracil)

7.65 d 8.1 H-6

7.35 t 7.8 2H, Phenyl

7.20 t 7.4 1H, Phenyl

7.15 d 7.5 2H, Phenyl

6.05 d 18.2 H-1'

5.90 d 6.5 3'-OH

5.60 d 8.1 H-5

4.90 m - CH (Isopropyl)

4.30 m - H-5'a

4.15 m - H-5'b

4.05 m - H-3'

3.95 m - CH (Alanine)

1.35 d 22.5 2'-CH₃

1.25 d 7.0 CH₃ (Alanine)

1.15 dd 6.2, 1.1 6H, CH₃ (Isopropyl)

Table 2: ¹³C NMR Spectral Data of Sofosbuvir Impurity G (125 MHz, DMSO-d₆)
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Chemical Shift (δ ppm) Carbon Assignment

172.5 C=O (Alanine ester)

163.0 C-4

150.5 C-2

150.0 (d, J=7.5 Hz) C (Phenyl ipso)

140.5 C-6

129.5 2C, CH (Phenyl)

124.5 CH (Phenyl)

120.0 (d, J=4.8 Hz) 2C, CH (Phenyl)

123.0 (d, J=260 Hz) C-2'

102.0 C-5

89.0 (d, J=20.0 Hz) C-1'

82.0 (d, J=8.0 Hz) C-4'

74.0 C-3'

68.5 CH (Isopropyl)

65.0 (d, J=5.0 Hz) C-5'

50.0 CH (Alanine)

21.5 CH₃ (Isopropyl)

20.0 CH₃ (Alanine)

16.0 (d, J=25.0 Hz) 2'-CH₃

Experimental Protocols
Sample Preparation

Accurately weigh approximately 10 mg of Sofosbuvir Impurity G reference standard.
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Dissolve the sample in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Vortex the mixture until the sample is completely dissolved.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy
Instrument: 500 MHz NMR Spectrometer

Solvent: DMSO-d₆

Temperature: 298 K

Pulse Sequence: zg30

Number of Scans: 16

Relaxation Delay: 2.0 s

Acquisition Time: 3.28 s

Spectral Width: 20.5 ppm

Referencing: The residual DMSO peak was set to 2.50 ppm.

¹³C NMR Spectroscopy
Instrument: 125 MHz NMR Spectrometer

Solvent: DMSO-d₆

Temperature: 298 K

Pulse Sequence: zgpg30 (proton decoupled)

Number of Scans: 1024

Relaxation Delay: 2.0 s
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Acquisition Time: 1.09 s

Spectral Width: 240 ppm

Referencing: The DMSO-d₆ solvent peak was set to 39.52 ppm.

Data Analysis and Interpretation
The ¹H NMR spectrum of Sofosbuvir Impurity G is expected to show distinct signals for the

uracil, ribose, L-alanine, isopropyl, and phenyl moieties. The diastereomeric nature of the

impurity, differing at the phosphorus center, will likely induce noticeable chemical shift changes

in the neighboring protons, particularly the H-3' of the ribose and the α-proton of the L-alanine

moiety, when compared to the spectrum of Sofosbuvir.

The ¹³C NMR spectrum will similarly reflect the structure, with the phosphorus-carbon couplings

providing valuable structural information. The chemical shifts of C-3', C-4', and the carbons of

the L-alanine and phenyl groups attached to the phosphorus atom will be most affected by the

change in stereochemistry.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of Sofosbuvir
Impurity G.
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Caption: Workflow for NMR Analysis of Sofosbuvir Impurity G.
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Signaling Pathway of Sofosbuvir Action
To provide context for the importance of Sofosbuvir and its purity, the following diagram

illustrates its mechanism of action as a prodrug targeting the HCV NS5B polymerase.
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Caption: Mechanism of Action of Sofosbuvir.

Conclusion
The detailed NMR analysis protocols and representative spectral data provided in this

application note serve as a valuable resource for the identification and characterization of

Sofosbuvir Impurity G. Accurate monitoring of this and other impurities is essential for

maintaining the quality, safety, and efficacy of Sofosbuvir drug products. The use of high-field

NMR spectroscopy, coupled with the protocols outlined herein, enables unambiguous structural

elucidation and quantification of this critical process-related impurity.

To cite this document: BenchChem. [Application Note: 1H and 13C NMR Spectral Analysis of
Sofosbuvir Impurity G]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15566924#1h-and-13c-nmr-spectral-data-of-
sofosbuvir-impurity-g]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15566924?utm_src=pdf-body-img
https://www.benchchem.com/product/b15566924?utm_src=pdf-body
https://www.benchchem.com/product/b15566924#1h-and-13c-nmr-spectral-data-of-sofosbuvir-impurity-g
https://www.benchchem.com/product/b15566924#1h-and-13c-nmr-spectral-data-of-sofosbuvir-impurity-g
https://www.benchchem.com/product/b15566924#1h-and-13c-nmr-spectral-data-of-sofosbuvir-impurity-g
https://www.benchchem.com/product/b15566924#1h-and-13c-nmr-spectral-data-of-sofosbuvir-impurity-g
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566924?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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